2-Methylbenzofuran-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUDREWVUSTLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480314 |

Source

|

| Record name | 2-methylbenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54584-24-6 |

Source

|

| Record name | 2-methylbenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methylbenzofuran-6-ol chemical structure and properties

An In-Depth Technical Guide to 2-Methylbenzofuran-6-ol: Structure, Properties, and Therapeutic Potential

Foreword for the Research Professional

The benzofuran scaffold is a cornerstone in medicinal chemistry, a privileged structure bestowed by nature and refined by synthesis, found at the heart of numerous pharmacologically active agents.[1] This guide focuses on a specific, yet significant, derivative: this compound. While not a blockbuster drug, this molecule serves as a critical intermediate in the synthesis of complex pharmaceuticals and possesses intrinsic biological activities that warrant deeper investigation.[2] This document is structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the chemistry and biology. As senior application scientists, our goal is to bridge the gap between raw data and actionable insights, offering a trustworthy and expertly grounded resource for professionals in drug discovery and development.

Molecular Identity and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a benzene ring fused to a furan ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.[2] This specific arrangement of functional groups dictates its chemical reactivity and biological interactions.

Chemical Structure and Identifiers

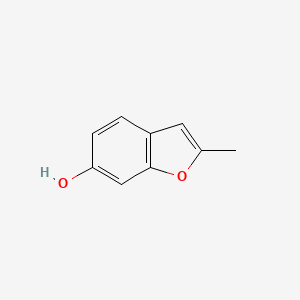

The fundamental architecture of this compound is key to its function. The planar, aromatic benzofuran core provides a rigid scaffold, while the phenolic hydroxyl group acts as a crucial hydrogen bond donor and acceptor, mediating interactions with biological targets.[3] The methyl group at the C2 position influences the electronic properties of the furan ring.

Caption: Chemical structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-methyl-1-benzofuran-6-ol | [4] |

| CAS Number | 54584-24-6 | |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 g/mol | |

| Canonical SMILES | CC1=CC2=C(O1)C=C(C=C2)O |

| InChI Key | ASUDREWVUSTLJP-UHFFFAOYSA-N | |

Physicochemical Properties

The physical properties of this compound are indicative of a moderately polar, solid organic compound. These characteristics are vital for predicting its solubility, designing purification protocols (like crystallization or chromatography), and formulating it for experimental assays.

Table 2: Physicochemical Data Summary

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [3] |

| Melting Point | 130 °C (sublimed) | [3] |

| Boiling Point | 133.2 ± 10.0 °C (Predicted at 760 mmHg) | [5] |

| Density | ~1.2 g/cm³ (Predicted) | [5] |

| Flash Point | 34.3 °C (Predicted) | [5] |

| Purity | Typically ≥95% (Commercial) | |

Spectroscopic Characterization

Structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the molecule's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum is expected to show characteristic signals. The methyl group protons at the C2 position typically appear as a singlet around 2.55-2.58 ppm due to their attachment to the electron-deficient furan ring system.[2] Aromatic protons on the benzofuran core would resonate in the downfield region, typically between 6.90 and 8.32 ppm.[2] The phenolic hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C-NMR : The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environment of the fused ring system and its substituents.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. A key feature is a broad absorption band in the 3200–3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[2]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI-MS) would show a molecular ion (M⁺) peak at m/z 148, corresponding to the molecular formula C₉H₈O₂.

Synthesis and Chemical Reactivity

This compound is a synthetic compound, and its creation relies on established organic chemistry reactions for forming the benzofuran core. While numerous methods exist for benzofuran synthesis, a common and effective strategy involves the intramolecular cyclization of a suitably substituted phenol.[6][7]

Representative Synthetic Workflow

A plausible and widely-used approach for synthesizing 2-substituted benzofurans involves the reaction of a phenol with an α-haloketone, followed by cyclization. For this compound, this would typically start from a hydroquinone derivative.

Caption: Generalized workflow for the synthesis of this compound.

Key Chemical Reactions

The functional groups of this compound allow for a range of chemical transformations, making it a versatile intermediate.[5]

-

Oxidation : The phenolic hydroxyl group can be oxidized to a quinone.

-

Reduction : The furan ring can be reduced to form the corresponding dihydro derivative.

-

Electrophilic Substitution : The electron-rich benzofuran ring is susceptible to electrophilic substitution reactions, such as halogenation or nitration, allowing for further diversification of the scaffold.[5]

Biological and Pharmacological Profile

The benzofuran nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][8] The presence of the hydroxyl group at the C-6 position is particularly significant, as it can greatly enhance biological activity through hydrogen bonding with enzyme active sites or other biological targets.[1]

Anticancer Potential

Derivatives of benzofuran are actively investigated as anticancer agents.[4] While specific IC₅₀ values for this compound are not prominently available in peer-reviewed literature, commercial suppliers note its activity against leukemia, lymphoma, and sarcoma cell lines. The therapeutic potential is often attributed to the scaffold's ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation, such as kinases.

To illustrate the potential of this chemical class, the table below summarizes the cytotoxic activity of closely related benzofuran derivatives against various human cancer cell lines.

Table 3: Anticancer Activity of Representative Benzofuran Analogs

| Compound Structure/Name | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Halogenated 2-methyl-1-benzofuran derivative | HepG2 (Liver) | 3.8 ± 0.5 | [8] |

| Halogenated 2-methyl-1-benzofuran derivative | A549 (Lung) | 3.5 ± 0.6 | [8] |

| 2-Arylbenzofuran derivative | HCT-116 (Colon) | 0.87 | [9] |

| 2-Arylbenzofuran derivative | HeLa (Cervical) | 0.73 | [9] |

| 2-Arylbenzofuran derivative | A549 (Lung) | 0.57 |[9] |

Note: The data presented is for structural analogs to demonstrate the potential of the benzofuran scaffold. Further research is required to quantify the specific activity of this compound.

Antimicrobial Activity

The benzofuran scaffold is also a promising source of new antimicrobial agents.[1] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The hydroxyl group at C-6 has been shown to be critical for antibacterial activity in some derivatives; blocking this group can lead to a loss of function.[1]

Table 4: Antimicrobial Activity of Representative Benzofuran Analogs

| Compound Structure/Name | Microbial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 2-Aryl-6-hydroxybenzofuran derivative | S. aureus | 0.78 - 3.12 | [1] |

| 2-Aryl-6-hydroxybenzofuran derivative | MRSA | 0.78 - 3.12 | [1] |

| Aza-benzofuran derivative | S. typhimurium | 12.5 | [10] |

| Aza-benzofuran derivative | S. aureus | 12.5 | [10] |

| Oxa-benzofuran derivative | P. italicum | 12.5 |[10] |

Note: The data is for structural analogs. The specific Minimum Inhibitory Concentration (MIC) for this compound needs to be determined experimentally.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any protocol must be self-validating. The following methodologies for assessing biological activity are standard in the field and include inherent controls to ensure the data generated is trustworthy and reproducible.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity. The causality is based on the principle that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified.

Workflow: MTT Cytotoxicity Assay

Caption: Standard workflow for determining IC₅₀ values using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., A549, HepG2) are cultured and seeded into 96-well plates at a density of 5,000–10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in complete cell culture medium to achieve the final desired concentrations.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO (vehicle control) and medium alone.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Reagent Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial reductases in living cells convert MTT to formazan crystals.

-

Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Quantification: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The logic is to expose a standardized inoculum of bacteria to serial dilutions of the compound in a liquid growth medium.

Step-by-Step Methodology:

-

Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in sterile Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculum Preparation: The test microorganism (e.g., S. aureus, E. coli) is grown to a specific turbidity (0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: The standardized microbial suspension is added to each well containing the compound dilutions. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[10]

Safety, Handling, and Toxicology

As with any research chemical, proper handling of this compound is paramount for laboratory safety.

-

GHS Hazard Classification : The compound is classified with the following hazards:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Signal Word : Warning.

-

Recommended Precautions (P-Statements) :

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling : Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust.

-

Storage : Store at room temperature in a dry, well-sealed container.

Conclusion and Future Directions

This compound represents a valuable molecular entity within the broader class of benzofuran derivatives. Its utility as a synthetic intermediate for more complex bioactive molecules is well-established.[2] Furthermore, the inherent biological potential of its scaffold, particularly with the C-6 hydroxyl modification, suggests that it is a promising candidate for further investigation in anticancer and antimicrobial drug discovery programs. Future research should focus on obtaining quantitative biological data (IC₅₀ and MIC values) for this specific compound, exploring its mechanism of action, and synthesizing novel derivatives to optimize potency and selectivity. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this compound into their development pipelines.

References

-

Asati, V., et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Results in Chemistry, 2, 100031. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(4), 133-146. Retrieved from [Link]

-

MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Al-Ostath, A., et al. (2017). Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(5), 701. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6. Retrieved from [Link]

-

Abdel-rahman, H. M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11435-11475. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2018). Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A. Retrieved from [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 54584-24-6 [smolecule.com]

- 6. jocpr.com [jocpr.com]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Methylbenzofuran-6-ol from Simple Precursors

Abstract

This technical guide provides a comprehensive and in-depth exploration of a reliable synthetic route to 2-Methylbenzofuran-6-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis commences from the readily available and cost-effective precursor, 4-methoxyphenol, and proceeds through a three-step sequence involving O-propargylation, a thermally induced Claisen rearrangement followed by intramolecular cyclization, and a final demethylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and mechanistic insights that govern each transformation. The described methodologies are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of the Benzofuran Scaffold

Benzofurans are a prominent class of oxygen-containing heterocyclic compounds ubiquitously found in a vast array of natural products and pharmacologically active molecules. The inherent structural features of the benzofuran nucleus, a bicyclic system composed of a fused benzene and furan ring, impart unique physicochemical properties that make it a privileged scaffold in medicinal chemistry. Derivatives of benzofuran have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound, in particular, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its structure, featuring a methyl group at the 2-position and a hydroxyl group at the 6-position, offers strategic points for further functionalization, making it a versatile building block in the design and development of novel therapeutics. This guide focuses on a logical and efficient synthetic pathway to this important molecule, starting from simple and accessible chemical feedstocks.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is strategically designed to proceed in three distinct stages, beginning with the commercially available and inexpensive starting material, 4-methoxyphenol. The selection of this precursor is predicated on its structural similarity to the target molecule's benzene ring and the presence of a methoxy group that can be readily converted to the desired hydroxyl functionality in the final step.

The overall synthetic workflow can be summarized as follows:

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step guide for each synthetic transformation, accompanied by a detailed explanation of the underlying chemical principles and the rationale for the chosen reaction conditions.

Step 1: O-Propargylation of 4-Methoxyphenol

The initial step in the synthesis is the introduction of a propargyl group onto the phenolic oxygen of 4-methoxyphenol. This is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.

Reaction Scheme:

Experimental Protocol:

-

To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

-

To this suspension, add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product, 1-methoxy-4-(prop-2-yn-1-yloxy)benzene.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality and Expertise:

-

Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the weakly acidic phenol. Its insolubility in the reaction solvent necessitates a heterogeneous reaction, but it is easily removed by filtration.

-

Solvent Selection: Acetone and DMF are suitable polar aprotic solvents for this S_N2 reaction, effectively solvating the potassium phenoxide intermediate.

-

Reaction Temperature: Heating the reaction mixture increases the rate of the S_N2 reaction, ensuring a reasonable reaction time.

Step 2: Thermal Claisen Rearrangement and Intramolecular Cyclization

This pivotal step involves a thermally induced[1][1]-sigmatropic rearrangement of the aryl propargyl ether, known as the Claisen rearrangement, followed by a spontaneous intramolecular cyclization to form the benzofuran ring system.[2][3]

Reaction Scheme:

Experimental Protocol:

-

Place the purified 1-methoxy-4-(prop-2-yn-1-yloxy)benzene (1.0 eq.) in a high-boiling point solvent such as N,N-diethylaniline or diphenyl ether.

-

Heat the solution to reflux (typically 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at this temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent like toluene and wash with dilute hydrochloric acid (to remove the N,N-diethylaniline, if used), followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 6-methoxy-2-methylbenzofuran by column chromatography on silica gel.

Mechanistic Insight:

The thermal Claisen rearrangement of aryl propargyl ethers is a concerted pericyclic reaction that proceeds through a cyclic transition state.[2][3] The initial rearrangement forms a transient allene intermediate, which then undergoes a rapid intramolecular cyclization to yield the thermodynamically more stable benzofuran ring.

Step 3: Demethylation of 6-Methoxy-2-methylbenzofuran

The final step is the cleavage of the methyl ether to unveil the desired hydroxyl group. This can be effectively achieved using a strong Lewis acid like boron tribromide (BBr₃) or by heating with pyridine hydrochloride.[2][3][4]

Experimental Protocol (using Boron Tribromide):

-

Dissolve the 6-methoxy-2-methylbenzofuran (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (BBr₃, 1.2 eq.) in DCM dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Alternative Protocol (using Pyridine Hydrochloride):

-

Mix the 6-methoxy-2-methylbenzofuran (1.0 eq.) with an excess of pyridine hydrochloride (3-5 eq.).

-

Heat the mixture to 180-200 °C for 2-3 hours.

-

Cool the reaction mixture and treat it with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify as described above.

Rationale for Reagent Choice:

-

Boron Tribromide: BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the nucleophilic attack of the bromide ion on the methyl group.[4] The reaction is typically performed at low temperatures to control its high reactivity.

-

Pyridine Hydrochloride: This reagent acts as a source of hydrogen chloride at high temperatures, which protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion.[2][3] This method is often preferred for its operational simplicity and avoidance of highly reactive reagents like BBr₃.

Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Methoxyphenol | Propargyl bromide, K₂CO₃ | 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | 85-95% |

| 2 | 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | N,N-Diethylaniline (solvent) | 6-Methoxy-2-methylbenzofuran | 70-85% |

| 3 | 6-Methoxy-2-methylbenzofuran | BBr₃ or Pyridine HCl | This compound | 80-90% |

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis of this compound from the simple and readily available precursor, 4-methoxyphenol. By providing not only step-by-step experimental protocols but also a thorough discussion of the underlying chemical principles and mechanistic rationale, this document aims to empower researchers and scientists in the field of drug development to confidently and successfully synthesize this valuable building block. The presented methodology is grounded in established chemical transformations and offers a practical and scalable approach for the preparation of this compound for further applications in medicinal chemistry.

References

-

Kulkarni, P. P., Kadam, A., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research-s. [Link]

-

Journal of Chemical Research, Synopses. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. RSC Publishing. DOI:10.1039/A901278H. [Link]

-

ResearchGate. (n.d.). Pyridine hydrochloride in organic synthesis. [Link]

-

Journal of Chemical Research, Synopses. (n.d.). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. RSC Publishing. [Link]

-

Lamba, M., & Makrandi, J. K. (2007). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation. Semantic Scholar. [Link]

-

Chem-Station. (2024). O-Demethylation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]

- 3. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A901278H [pubs.rsc.org]

- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2-Methylbenzofuran-6-ol Derivatives

The benzofuran ring system, a fusion of benzene and furan, is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with significant pharmacological value.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4][5] The versatility of the benzofuran scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[3]

This guide focuses on a specific, promising class of these compounds: This compound derivatives . The core structure is characterized by a methyl group at the C-2 position and a critical hydroxyl group at the C-6 position.[6] This substitution pattern is not arbitrary; the methyl group can influence steric and electronic properties, while the phenolic hydroxyl group is crucial for biological interactions, often enabling hydrogen bonding with enzymatic targets and contributing directly to antioxidant activity.[3][6] These derivatives serve as vital intermediates in the synthesis of complex pharmaceuticals and are actively investigated for their therapeutic potential across multiple disease areas.[6]

Chapter 1: Anticancer Activity of this compound Derivatives

The benzofuran nucleus is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating cytotoxicity against a range of cancer cell lines, often without harming normal cells.[2][7] The introduction of specific functional groups onto the this compound scaffold can significantly enhance this activity.

Mechanism of Action: Modulation of Signaling Pathways

A key mechanism underlying the anticancer effects of these derivatives is their ability to interact with and modulate critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.[6]

-

MAPK/ERK Pathway Inhibition: Derivatives of this compound have been shown to inhibit cancer cell proliferation by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[6] This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth. By interfering with key protein kinases in this cascade, these compounds can halt the cell cycle and induce apoptosis.

-

Structure-Activity Relationship (SAR): Research indicates that the specific substitutions on the benzofuran ring are critical for cytotoxic efficacy. Halogenation, for instance, has been shown to significantly enhance anticancer activity.[2][7] The presence of halogens like bromine or chlorine can increase the compound's ability to form halogen bonds with biological targets, improving binding affinity and potency.[2] Studies have shown that introducing bromine to a methyl or acetyl group attached to the benzofuran system increases its cytotoxicity.[2]

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound derivatives.

Quantitative Data: Cytotoxic Activity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 15.3 ± 0.8 | [7][8] |

| HepG2 (Liver) | 12.5 ± 0.5 | [7][8] | ||

| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 18.2 ± 1.1 | [7][8] |

| HepG2 (Liver) | 14.7 ± 0.9 | [7][8] | ||

| VIII | 3-(Bromomethyl)benzofuran derivative | HL-60 (Leukemia) | 0.1 | [2] |

| K562 (Leukemia) | 5.0 | [1][2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Causality: This protocol is chosen because its endpoint—the amount of formazan produced—is directly proportional to the number of viable, metabolically active cells. A reduction in formazan indicates a loss of viability due to the cytotoxic effects of the test compound.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 72 hours.[8]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[8] During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[8] Gently agitate the plate to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 2: Antimicrobial Activity

Benzofuran derivatives are a significant source of antimicrobial agents, with activity against a wide range of pathogenic bacteria and fungi.[9][10] The this compound scaffold is particularly promising, with specific structural features enhancing its antimicrobial potential.

Mechanism and Structure-Activity Relationship (SAR)

The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[6] The SAR for this class of compounds reveals several key insights:

-

The C-6 Hydroxyl Group: The presence of a free hydroxyl group at the C-6 position appears to be critical for antibacterial activity. Derivatives where this group is blocked or absent show significantly reduced or no activity, suggesting it is essential for interaction with bacterial targets.[9]

-

Substituents at C-2: The nature of the substituent at the C-2 position influences the spectrum and potency of activity. Aromatic groups, such as phenyl or 5-methylfuran-2-yl, have been shown to confer good antibacterial activity.[9]

-

Aza- vs. Oxa-benzofurans: Studies comparing nitrogen-containing (aza) and oxygen-containing (oxa) benzofuran derivatives have found that aza-benzofurans tend to exhibit better antibacterial activity, while oxa-benzofurans may show stronger antifungal effects.[11]

Caption: General workflow for antimicrobial susceptibility testing of novel derivatives.

Quantitative Data: Antimicrobial Activity

The antimicrobial potency is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |

| 1 | Aza-benzofuran derivative | S. typhimurium | 12.5 | [11] |

| S. aureus | 12.5 | [11] | ||

| E. coli | 25 | [11] | ||

| 2d | (E)-6-(Benzyloxy)-2-(4-nitrobenzylidene)-7-methylbenzofuran-3(2H)-one | S. aureus | 12.5 | [8] |

| E. coli | 25 | [8] | ||

| C. albicans | 25 | [8] | ||

| 6 | Oxa-benzofuran derivative | P. italicum | 12.5 | [11] |

| C. musae | 12.5-25 | [11] |

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard preliminary test to evaluate the antimicrobial activity of chemical agents.

Causality: This protocol is a self-validating system. A clear zone of inhibition around the well directly indicates that the compound has diffused into the agar and inhibited the growth of the microorganism. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of growth.[8]

-

Well Preparation: Aseptically punch wells of 6 mm diameter into the agar.[8]

-

Compound Application: Prepare solutions of the test derivatives at known concentrations in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution into the wells. Also include a positive control (a known antibiotic) and a negative control (solvent alone).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[8]

-

Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around each well where microbial growth is absent) in millimeters.

Chapter 3: Antioxidant and Anti-inflammatory Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. This compound derivatives have shown potential in mitigating both processes.

Mechanism of Action: Radical Scavenging and Enzyme Inhibition

-

Antioxidant Activity: The primary mechanism for the antioxidant effect is attributed to the phenolic hydroxyl group at the C-6 position.[6] This group can donate a hydrogen atom to neutralize highly reactive free radicals (like reactive oxygen species, ROS), thereby terminating the damaging chain reactions of oxidative stress. The transformation of the benzofuran skeleton from a chroman structure (as in Vitamin E) has been reported to increase antioxidant activity.[12]

-

Anti-inflammatory Activity: Benzofuran derivatives exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[13] Natural benzofurans have been shown to significantly inhibit the production of nitric oxide (NO), a potent inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[13] This is often achieved by suppressing the expression or activity of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes.[14]

Caption: Inhibition of NO and Prostaglandin production via the NF-κB pathway.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effect can be measured by the compound's ability to inhibit NO production in stimulated immune cells.

| Compound ID | Derivative Structure | IC₅₀ for NO Inhibition (µM) | Reference |

| 1 | Aza-benzofuran derivative | 17.3 | [11] |

| 4 | Aza-benzofuran derivative | 16.5 | [11] |

| Celecoxib | Positive Control | 32.1 | [11] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay quantifies nitrite (a stable breakdown product of NO) in aqueous solutions, serving as an indirect measure of NO production by cells.

Causality: The Griess reaction is a two-step diazotization process. The amount of the resulting colored azo compound is directly proportional to the nitrite concentration in the sample, providing a reliable measure of NO synthase activity.

Methodology:

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the benzofuran derivatives for 1 hour.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. Incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

-

Data Acquisition: Measure the absorbance at 540 nm. A purple/magenta color will develop in the presence of nitrite.

-

Quantification: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve and determine the IC₅₀ for NO inhibition.

Conclusion

Derivatives of this compound represent a versatile and highly promising chemical scaffold in modern drug discovery. The strategic placement of the methyl and hydroxyl groups, combined with further modifications like halogenation, yields compounds with potent and diverse biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents is rooted in their ability to modulate specific and critical cellular pathways, from inhibiting kinase cascades in cancer cells to suppressing inflammatory enzyme expression and neutralizing oxidative radicals. The robust data and validated experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable class of molecules.

References

-

Zarghi, A., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

-

Patil, S. B., et al. (2010). New Benzofuran Derivatives as an Antioxidant Agent. PMC - NIH. [Link]

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

-

Kowalska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

-

Gholap, S. S., & Toti, K. S. (2013). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]

-

Taylor & Francis Online. Synthesis of Benzofuran Derivatives via Different Methods. [Link]

-

Wang, S., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

-

Salehi, B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

-

Arote, R. B., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

-

LookChem. Cas 54584-24-6,2 - Methylbenzofuran - 6 - ol. [Link]

-

Chen, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

-

ResearchGate. (2015, October 6). (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. [Link]

-

ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. [Link]

-

Al-Warhi, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]

-

Taylor & Francis. Benzofuran – Knowledge and References. [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Buy this compound | 54584-24-6 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

A Technical Guide to the Anti-Cancer Mechanisms of Benzofuran Derivatives

A Note on 2-Methylbenzofuran-6-ol: Current scientific literature primarily identifies this compound as a key synthetic intermediate used in the development of more complex, biologically active benzofuran derivatives.[1] While this compound shares the core benzofuran scaffold, detailed mechanistic studies on its specific anti-cancer activities are not extensively available. This guide, therefore, focuses on the well-documented anti-cancer mechanisms of various benzofuran derivatives, providing a foundational understanding of this important class of compounds.

Introduction to Benzofurans in Oncology

The benzofuran scaffold is a prominent heterocyclic system found in a variety of natural and synthetic compounds that exhibit a wide range of biological activities, including anti-tumor properties.[2][3] The versatility of the benzofuran ring allows for substitutions at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles.[4] Researchers have successfully synthesized and evaluated numerous benzofuran derivatives, revealing their potential to combat cancer through multiple mechanisms of action. These compounds have been shown to induce cell death, halt cell cycle progression, and interfere with key signaling pathways that are often dysregulated in cancer cells.[5][6][7]

Core Anti-Cancer Mechanisms of Benzofuran Derivatives

The anti-neoplastic effects of benzofuran derivatives are multifaceted, often involving the simultaneous modulation of several critical cellular processes. The following sections detail the primary mechanisms that have been elucidated through extensive research.

Induction of Apoptosis

A primary mechanism by which benzofuran derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.

-

Caspase-Dependent Apoptosis: Many benzofuran derivatives have been shown to trigger the caspase cascade, a family of proteases that are central to the execution of apoptosis. For instance, some derivatives significantly increase the activity of caspase-3 and caspase-7 in leukemia and other cancer cell lines.[8][9] This activation leads to the cleavage of key cellular substrates, ultimately resulting in the dismantling of the cell.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for cell survival. Certain benzofuran derivatives have been observed to upregulate the expression of pro-apoptotic members while downregulating anti-apoptotic proteins, thereby shifting the balance in favor of cell death.[10]

-

p53-Dependent and Independent Pathways: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. Some benzofuran derivatives have been found to induce apoptosis through a p53-dependent pathway.[5][11] Interestingly, other derivatives can induce apoptosis in a p53-independent manner, suggesting their potential therapeutic utility in cancers with mutated or non-functional p53.[12]

Cell Cycle Arrest

In addition to inducing apoptosis, benzofuran derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints, most notably the G2/M phase.

-

G2/M Phase Arrest: Several studies have demonstrated that treatment with specific benzofuran derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle.[5][8][13] This arrest prevents the cells from entering mitosis and undergoing cell division.

-

Modulation of Cell Cycle Regulatory Proteins: The progression through the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). Benzofuran derivatives have been shown to modulate the expression of these key regulatory proteins. For example, an increase in the levels of p21 and cyclin B has been observed following treatment with certain derivatives, contributing to the G2/M arrest.[5]

Interference with Key Signaling Pathways

Dysregulation of signaling pathways is a hallmark of cancer. Benzofuran derivatives have been found to target several of these pathways to exert their anti-proliferative effects.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some benzofuran derivatives have been shown to modulate this pathway, although the specific effects can vary depending on the derivative and the cancer cell type.[1]

-

NF-κB Signaling: The transcription factor NF-κB is constitutively active in many cancers and promotes cell survival and proliferation. Certain benzofuran lignan derivatives have been shown to inhibit the activation of NF-κB, contributing to their pro-apoptotic effects.[5][11]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer. Some benzofuran derivatives have been designed to act as inhibitors of this pathway, showing promise in preclinical studies.[7]

Other Investigated Mechanisms

-

Generation of Reactive Oxygen Species (ROS): Some halogenated benzofuran derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[8][14] Elevated levels of ROS can lead to oxidative stress and damage to cellular components, ultimately triggering cell death.

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Certain benzofuran derivatives have been investigated for their potential to inhibit angiogenesis by targeting key factors such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

-

Modulation of Inflammatory Cytokines: Chronic inflammation can contribute to cancer development. Some benzofuran derivatives have been found to decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells.[8][14]

Experimental Protocols for Investigating Benzofuran Derivatives

The following are representative protocols used to elucidate the mechanisms of action of benzofuran derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.

-

Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

-

Cell Treatment: Treat cancer cells with the benzofuran derivative for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Mechanisms

Signaling Pathways Targeted by Benzofuran Derivatives

Caption: Workflow for Investigating Anti-Cancer Mechanisms.

Summary of Quantitative Data for Benzofuran Derivatives

The following table summarizes representative cytotoxic activities of various benzofuran derivatives against different cancer cell lines. It is important to note that these values are for specific derivatives and not for this compound itself.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran Lignan | Jurkat T-cells | Not specified | [5] |

| Halogenated Benzofuran | A549 (Lung) | Varies by compound | [8] |

| Halogenated Benzofuran | HepG2 (Liver) | Varies by compound | [8] |

| Benzofuran-2-carboxamide | HCT-116 (Colon) | 0.87 | [15] |

| Benzofuran-2-carboxamide | HeLa (Cervical) | 0.73 | [15] |

| Benzofuran-2-carboxamide | A549 (Lung) | 0.57 | [15] |

Conclusion and Future Directions

Benzofuran derivatives represent a promising class of anti-cancer agents with the ability to target multiple facets of cancer cell biology. Their capacity to induce apoptosis, cause cell cycle arrest, and interfere with critical signaling pathways underscores their therapeutic potential. While this compound serves as a valuable synthetic precursor, further research is warranted to determine if it possesses intrinsic anti-cancer activity. Future studies should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth investigations into their mechanisms of action in various cancer types. A deeper understanding of the structure-activity relationships will be crucial for the development of clinically effective benzofuran-based cancer therapies.

References

- Smolecule. (2023, August 15). Buy this compound | 54584-24-6.

- Biosynth. (n.d.). This compound | 54584-24-6.

- Benchchem. (n.d.). This compound | 54584-24-6.

- Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(29), 22318–22327.

- Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. Journal of Biological Chemistry, 285(29), 22318–22327.

- Napiórkowska, M., Staszewska-Krajewska, O., Wierzbicka, J., & Fijałkowski, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1539.

- Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., Otto-Ślusarczyk, D., & Jain, S. K. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.

- Napiórkowska, M., Staszewska-Krajewska, O., Wierzbicka, J., & Fijałkowski, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahfadi, Y. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845.

- El-Sayed, N. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Journal of the Indian Chemical Society, 100(4), 100934.

- Napiórkowska, M., Grosicka-Maciąg, E., Podsadni, P., & Otto-Ślusarczyk, D. (2025).

- Catalano, S., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair, 51, 20-30.

- Napiórkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 978, 176751.

- Abdelhafez, O. M., et al. (2018). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 8(1), 1-14.

- Csomós, K., et al. (2021). Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. International Journal of Molecular Sciences, 22(21), 11579.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahfadi, Y. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling.

Sources

- 1. Buy this compound | 54584-24-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of 2-Methylbenzofuran-6-ol with Cytochrome P450 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzofuran-6-ol is a synthetic heterocyclic compound recognized as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[1][2] The benzofuran scaffold is prevalent in numerous natural products exhibiting a wide range of biological activities, such as anti-inflammatory, anti-tumor, and antimicrobial properties.[2][3] Given its therapeutic potential, understanding the metabolic fate and drug-drug interaction profile of this compound is paramount for its development as a safe and effective therapeutic agent. Central to this understanding is its interaction with the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of phase I drug metabolism.[4][5] This guide provides a comprehensive technical overview of the hypothesized interactions between this compound and CYP enzymes, outlines detailed experimental protocols for their investigation, and discusses the potential implications for drug development.

Introduction: The Significance of this compound and Cytochrome P450

This compound (Figure 1) is a molecule of interest in medicinal chemistry, serving as a building block for more complex therapeutic agents.[1][2] Its structure, featuring a benzofuran core with a hydroxyl group, suggests potential for significant biological activity.[2] The hydroxyl moiety, in particular, can influence the molecule's interaction with biological targets and its overall pharmacokinetic profile.[2]

Cytochrome P450 enzymes are a critical family of heme-containing monooxygenases primarily located in the liver, responsible for the metabolism of a vast array of xenobiotics, including over 90% of clinically used drugs.[4][6] These enzymes introduce or expose functional groups on substrate molecules, typically rendering them more water-soluble and easier to excrete.[5] The activity of CYP enzymes can be modulated by other compounds, leading to clinically significant drug-drug interactions (DDIs).[4] Inhibition of a specific CYP isozyme can lead to elevated plasma concentrations of a co-administered drug metabolized by that enzyme, potentially causing toxicity.[6] Conversely, induction of a CYP isozyme can decrease the plasma concentration of a co-administered drug, leading to reduced efficacy.[6] Therefore, a thorough characterization of the interaction of any new chemical entity with CYP enzymes is a regulatory requirement and a cornerstone of preclinical drug development.[7]

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, highlighting the benzofuran core, the methyl group at position 2, and the hydroxyl group at position 6.

Hypothesized Interaction Profile of this compound with Cytochrome P450 Enzymes

While direct experimental data on the interaction of this compound with cytochrome P450 enzymes are not extensively available in the public domain, we can formulate a hypothesized interaction profile based on the known metabolism of structurally related benzofuran derivatives and general principles of drug metabolism.

Predicted Metabolic Pathways

The structure of this compound presents several potential sites for CYP-mediated metabolism. The primary metabolic transformations are likely to involve oxidation. Based on studies of other benzofuran-containing compounds, the following pathways are plausible:

-

Aromatic Hydroxylation: The benzene ring of the benzofuran moiety is a likely target for hydroxylation, a common reaction catalyzed by CYP enzymes.

-

Oxidation of the Methyl Group: The methyl group at the 2-position could be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

-

Oxidative Opening of the Furan Ring: While less common, oxidative cleavage of the furan ring is a known metabolic pathway for some furan-containing compounds.

-

Glucuronidation and Sulfation: The existing hydroxyl group at the 6-position is a prime site for phase II conjugation reactions, such as glucuronidation and sulfation, which would follow any phase I metabolism.

Studies on related compounds, such as 6-(2-aminopropyl)benzofuran (6-APB), have shown that metabolism can occur on the side chain and the aromatic ring, with CYP1A2, CYP2D6, and CYP3A4 being implicated in the N-demethylation of its N-methyl derivative.[8][9] This suggests that this compound is also likely to be a substrate for multiple CYP isozymes.

Predicted Cytochrome P450 Inhibition Profile

Many compounds containing a benzofuran scaffold have been shown to inhibit various CYP isozymes. For instance, certain benzofuran derivatives have demonstrated inhibitory activity against CYP19 (aromatase).[10] The potential for this compound to inhibit major drug-metabolizing CYPs should be thoroughly investigated. A standard panel for such an investigation would include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[6]

The mechanism of inhibition can be reversible (competitive, non-competitive, or uncompetitive) or irreversible (time-dependent inhibition). The potential for time-dependent inhibition is a particular concern in drug development as it can lead to more pronounced and prolonged drug-drug interactions.

Experimental Protocols for Characterizing the Interaction of this compound with Cytochrome P450 Enzymes

To elucidate the interaction of this compound with CYP enzymes, a series of in vitro experiments are necessary. The following protocols provide a robust framework for such an investigation.

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the rate of metabolism of this compound in a complex in vitro system that contains a wide range of CYP enzymes.

Methodology:

-

Preparation of Incubation Mixtures: In a 96-well plate, combine human liver microsomes (HLMs), a NADPH-regenerating system (e.g., G6P, G6PD, NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve represents the rate of metabolism. From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Cytochrome P450 Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for the metabolism of this compound.

Methodology:

-

Recombinant CYP Isozymes: Incubate this compound with a panel of recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of a NADPH-regenerating system.

-

Chemical Inhibition in HLMs: Incubate this compound with HLMs in the presence and absence of known selective inhibitors for each major CYP isozyme. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor indicates the involvement of that isozyme.

-

LC-MS/MS Analysis: Quantify the depletion of this compound or the formation of its metabolites by LC-MS/MS.

-

Data Analysis: Compare the rate of metabolism across the different recombinant CYPs and the degree of inhibition by the selective chemical inhibitors to determine the relative contribution of each isozyme to the overall metabolism.

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit the activity of major CYP isozymes.

Methodology:

-

Incubation with Probe Substrates: In separate wells of a 96-well plate, incubate HLMs or recombinant CYP isozymes with a specific probe substrate for each CYP isozyme (see Table 1) in the presence of varying concentrations of this compound.

-

Initiation and Quenching: Initiate the reaction by adding a NADPH-regenerating system and quench after a specified incubation time with a suitable solvent.

-

Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS or a fluorescence-based method.[11][12]

-

IC50 Determination: Plot the percentage of inhibition of metabolite formation against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Table 1: Commonly Used Probe Substrates for CYP Inhibition Studies

| CYP Isozyme | Probe Substrate | Metabolite Measured |

| CYP1A2 | Phenacetin | Acetaminophen |

| CYP2B6 | Bupropion | Hydroxybupropion |

| CYP2C8 | Paclitaxel | 6α-Hydroxypaclitaxel |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |

| CYP2D6 | Dextromethorphan | Dextrorphan |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |

Time-Dependent Inhibition (TDI) Assay

Objective: To assess if this compound is a time-dependent inhibitor of CYP enzymes, which suggests irreversible inhibition.

Methodology:

-

Primary Incubation (Pre-incubation): Pre-incubate HLMs with varying concentrations of this compound and a NADPH-regenerating system for different durations (e.g., 0, 15, 30 minutes). A control incubation without NADPH is also included.

-

Secondary Incubation (Activity Assessment): Dilute the primary incubation mixture into a secondary incubation containing a high concentration of the specific probe substrate and additional NADPH-regenerating system.

-

Metabolite Quantification: After a short incubation period, quench the reaction and quantify the formation of the probe substrate's metabolite.

-

Data Analysis: A decrease in enzyme activity that is dependent on both the pre-incubation time and the concentration of this compound, and requires the presence of NADPH in the primary incubation, is indicative of time-dependent inhibition. From this data, the kinetic parameters of inactivation (KI and kinact) can be determined.

Visualization of Key Processes

To aid in the conceptualization of these experimental workflows, the following diagrams are provided.

Diagram 1: Experimental Workflows for CYP Interaction Studies. A flowchart illustrating the key steps in metabolic stability, CYP reaction phenotyping, and CYP inhibition assays.

Sources

- 1. Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural Perspectives of the CYP3A Family and Their Small Molecule Modulators in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methyl-1-benzofuran-6-ol | CAS#:54584-24-6 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Table 1, P450 inhibition of substituted phenyl urea analogs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Discovery of a widespread metabolic pathway within and among phenolic xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of 2-Methylbenzofuran-6-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro antioxidant potential of 2-Methylbenzofuran-6-ol, a heterocyclic compound with a promising pharmacological profile.[1][2][3] The benzofuran scaffold is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and detailed, field-proven experimental protocols. We will delve into the mechanistic underpinnings of antioxidant action, provide step-by-step methodologies for key in vitro assays, and explore the structure-activity relationships that govern the antioxidant capacity of benzofuran derivatives.

Introduction: The Scientific Rationale

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby protecting cells and tissues.[6] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants.[6]

This compound, with its phenolic hydroxyl group and benzofuran core, is a compelling candidate for antioxidant research.[1][2] The benzofuran moiety itself is a recognized pharmacophore in the design of antioxidant agents.[7] This guide will equip researchers with the necessary tools to rigorously assess its antioxidant capabilities.

Mechanistic Pillars of Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is primarily governed by two key mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance within the aromatic ring.[8][9]

-

Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation. This is often followed by proton loss to yield a stable phenoxy radical.[8][10]